Stereospecific CNS Activity: (R)-Meclonazepam vs. (S)-Meclonazepam (Ro 11-3128)
In a drug discrimination paradigm, the active (S)-enantiomer of meclonazepam (Ro 11-3128) fully substituted for the diazepam cue in a dose-dependent manner, indicating a benzodiazepine-like central effect. In stark contrast, the (R)-enantiomer (Ro 11-3624), when tested over a wide dose range of 5.6 to 56 mg/kg administered intraperitoneally, produced no significant generalization to the diazepam cue [1]. This lack of generalization directly quantifies its functional inactivity at the central benzodiazepine receptor in vivo.
| Evidence Dimension | In vivo Drug Discrimination (Generalization to Diazepam Cue) |
|---|---|
| Target Compound Data | No generalization observed (0%) across a dose range of 5.6-56 mg/kg, i.p. |
| Comparator Or Baseline | (S)-Meclonazepam (Ro 11-3128): Full, dose-dependent substitution for the diazepam cue. |
| Quantified Difference | Absolute difference: (S)-enantiomer is fully active as a central benzodiazepine agonist; (R)-enantiomer is completely inactive (0% generalization). |
| Conditions | Gerbil drug discrimination model, intraperitoneal (i.p.) administration. |
Why This Matters
This dataset confirms the (R)-enantiomer's essential role as an inactive negative control for any experiment investigating the central nervous system (CNS) pharmacology of this benzodiazepine class.
- [1] Järbe TU, Hiltunen AJ. Cueing effects of anxiolytic benzodiazepines (DZP and Ro 11-3128): stereospecificity and antagonism by the convulsant benzodiazepine Ro 5-3663. Psychopharmacology (Berl). 1988;94(4):501-6. View Source
